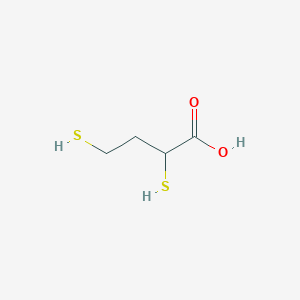![molecular formula C14H13N5 B12938013 9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]- CAS No. 464181-96-2](/img/structure/B12938013.png)
9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Vinylbenzyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It features a purine ring system substituted with a vinylbenzyl group at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Vinylbenzyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with 4-vinylbenzyl chloride. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 9-(4-Vinylbenzyl)-9H-purin-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Vinylbenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(4-Vinylbenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers with unique properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.
Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.
Wirkmechanismus
The mechanism of action of 9-(4-Vinylbenzyl)-9H-purin-6-amine is largely dependent on its application. In polymer chemistry, it acts as a monomer that can undergo polymerization to form polymers with specific properties. In biological systems, it may interact with nucleic acids or proteins, potentially affecting their function. The vinylbenzyl group allows for further functionalization, enabling the compound to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4-Vinylbenzyl)-9H-carbazole: Similar structure but with a carbazole ring instead of a purine ring.
4-Vinylbenzyl chloride: Lacks the purine ring but contains the vinylbenzyl group.
1-(4-Vinylbenzyl)uracil: Contains a uracil ring instead of a purine ring.
Uniqueness
9-(4-Vinylbenzyl)-9H-purin-6-amine is unique due to its combination of a purine ring and a vinylbenzyl group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in materials science, biology, and medicine.
Eigenschaften
CAS-Nummer |
464181-96-2 |
|---|---|
Molekularformel |
C14H13N5 |
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
9-[(4-ethenylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13N5/c1-2-10-3-5-11(6-4-10)7-19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-9H,1,7H2,(H2,15,16,17) |
InChI-Schlüssel |
ZZIJKSUKZHKIRR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


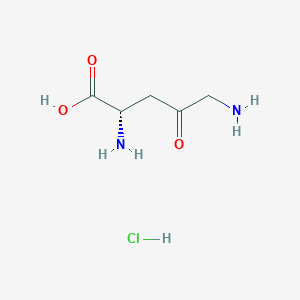

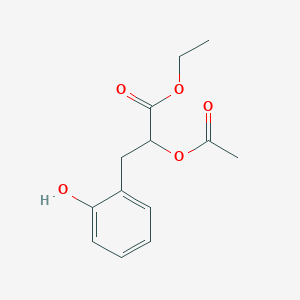


![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)

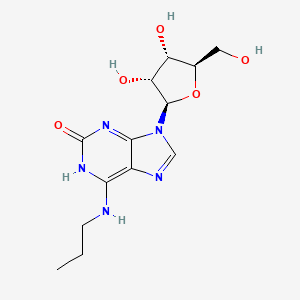
![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)
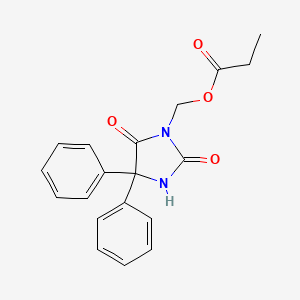
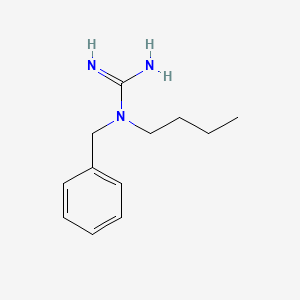
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
